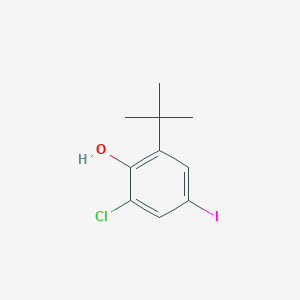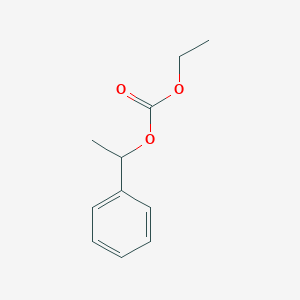
Carbonic acid, ethyl 1-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, ethyl 1-phenylethyl ester, also known as ethyl phenyl carbonate, is an organic compound with the molecular formula C10H12O3. It is an ester derived from carbonic acid and 1-phenylethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl 1-phenylethyl ester typically involves the esterification of carbonic acid derivatives with 1-phenylethanol. One common method is the reaction of ethyl chloroformate with 1-phenylethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C2H5OCOCl+C6H5CH(OH)CH3→C2H5OCOOCH2CH3C6H5+HCl
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Carbonic acid, ethyl 1-phenylethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce carbonic acid and 1-phenylethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride (LiAlH4) can yield the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Carbonic acid and 1-phenylethanol.
Reduction: Ethanol and 1-phenylethanol.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Carbonic acid, ethyl 1-phenylethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a building block for active pharmaceutical ingredients.
Materials Science: It is used in the development of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of carbonic acid, ethyl 1-phenylethyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and 1-phenylethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparación Con Compuestos Similares
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl benzoate: An ester with a similar aromatic structure but different functional groups.
Ethyl benzoate: Similar in structure but with a benzoate group instead of a carbonate group.
Uniqueness: Carbonic acid, ethyl 1-phenylethyl ester is unique due to its combination of a carbonate ester and an aromatic ring, which imparts distinct reactivity and applications compared to other esters.
Propiedades
Número CAS |
57362-02-4 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 1-phenylethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)14-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clave InChI |
ZDXYXHAWECPZOL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


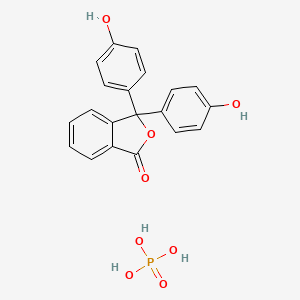
![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
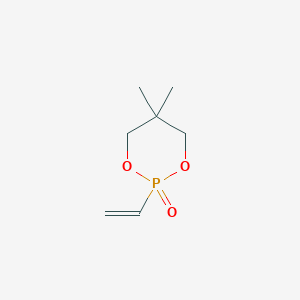
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
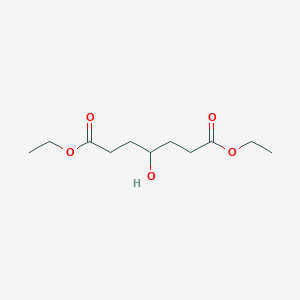
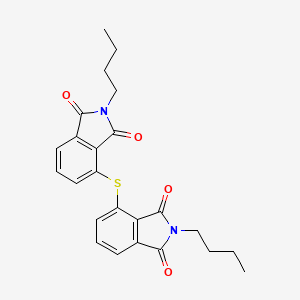

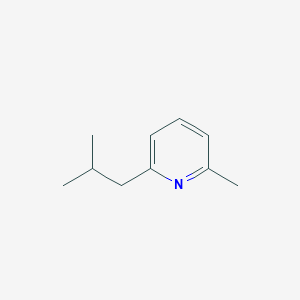
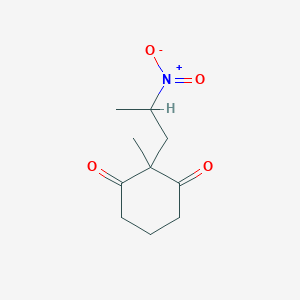
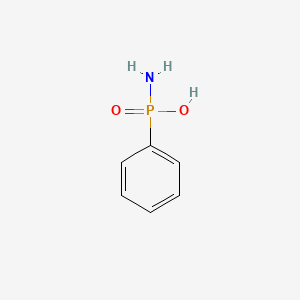
![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)
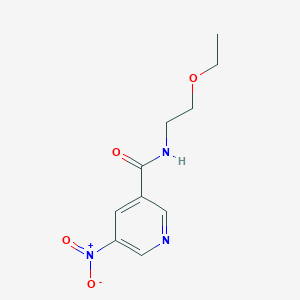
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)
